N-Ethyloxolan-3-amine

Catalog No.
S872277
CAS No.
1292902-62-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyloxolan-3-amine

CAS Number

1292902-62-5

Product Name

N-Ethyloxolan-3-amine

IUPAC Name

N-ethyloxolan-3-amine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-2-7-6-3-4-8-5-6/h6-7H,2-5H2,1H3

InChI Key

DWJJNIVNJZJFRB-UHFFFAOYSA-N

SMILES

CCNC1CCOC1

Canonical SMILES

CCNC1CCOC1

Application in Biocatalysis

Scientific Field: Biocatalysis

Summary of Application: “N-Ethyloxolan-3-amine” is used in the synthesis of chiral amines via biocatalytic methods, which are essential for producing optically active pharmaceuticals.

Experimental Procedures: Amine transaminases (ATAs) catalyze the transfer of an amino group to a prochiral ketone, using “N-Ethyloxolan-3-amine” as an amine donor in a stereoselective manner .

Results Summary: The process has been successfully applied in industrial settings, such as the production of the anti-hyperglycemic drug sitagliptin, showcasing the compound’s potential in large-scale applications .

N-Ethyloxolan-3-amine is a cyclic amine compound featuring a five-membered oxolane (tetrahydrofuran) ring with an amino group attached at the 3-position. This structure contributes to its unique chemical properties and potential biological activities. The compound can be represented by the chemical formula C5H11NC_5H_{11}N and has a molecular weight of approximately 99.15 g/mol. Its structural attributes allow it to participate in various

  • Reactions with Nitrous Acid: The compound, being an amine, reacts with nitrous acid to form diazonium salts or N-nitrosamines depending on the amine's classification (primary, secondary, or tertiary) . This reaction is useful for distinguishing between different types of amines.
  • Alkylation: N-Ethyloxolan-3-amine can be alkylated using alkyl halides, leading to the formation of more complex amines through nucleophilic substitution mechanisms .
  • Acylation: The compound can react with acid chlorides or anhydrides to form amides, showcasing its nucleophilic character .
  • Reductive Amination: It can also be synthesized via reductive amination processes involving ketones or aldehydes, followed by reduction steps .

Several methods are available for synthesizing N-Ethyloxolan-3-amine:

  • Cyclization of Amino Alcohols: Starting from an amino alcohol precursor, cyclization can be achieved under acidic conditions to form the oxolane ring.
  • Reductive Processes: Reduction of corresponding nitro compounds or imines can yield N-Ethyloxolan-3-amine effectively .
  • Ammonolysis of Halides: The reaction of alkyl halides with ammonia or its derivatives can also produce this compound through nucleophilic substitution reactions.

N-Ethyloxolan-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Chemical Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Its unique properties could be explored for use in polymers or other materials.

N-Ethyloxolan-3-amine shares structural similarities with several other cyclic amines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TetrahydrofuranCyclic EtherUsed as a solvent; lacks amino functionality
2-PiperidinoneSaturated HeterocycleExhibits strong basicity; commonly used in drugs
4-MethylpiperidineSaturated HeterocycleMethyl group increases lipophilicity
1-AminocyclopentanolSaturated HeterocycleContains hydroxyl group; potential for hydrogen bonding

Uniqueness of N-Ethyloxolan-3-amine

N-Ethyloxolan-3-amine is unique due to its specific positioning of the amino group within the oxolane ring, which may influence its reactivity and biological interactions differently compared to other cyclic amines. Its five-membered ring structure allows for distinct conformational flexibility that might be advantageous in specific applications.

N-Ethyloxolan-3-amine is systematically named according to IUPAC guidelines, which prioritize functional groups and substituent positions. Its structure consists of:

  • Oxolane ring: A saturated five-membered cyclic ether with one oxygen atom.
  • Ethylamine substituent: An ethyl group (-CH2CH3) attached to a primary amine (-NH2) at the 3-position of the oxolane ring.
Key Structural FeaturesDescription
Molecular formulaC6H13NO
Molecular weight115.17 g/mol
SMILES notationCCNC1CCOC1
InChI keyDWJJNIVNJZJFRB-UHFFFAOYSA-N

The compound is also recognized by synonyms such as N-ethyltetrahydrofuran-3-amine and MFCD18332623 (PubChem CID 59535381). Its stereochemical configuration is critical, with enantiomers (e.g., (3S)-N-ethyloxolan-3-amine) exhibiting distinct biological and chemical properties.

Historical Context in Heterocyclic Amine Research

Heterocyclic amines have been studied extensively due to their biological activity and synthetic versatility. Early investigations focused on:

  • Carcinogenic potential: Some heterocyclic amines, such as those formed during meat cooking, are classified as carcinogens due to their ability to form DNA adducts.
  • Pharmaceutical applications: Compounds like pyrrolidine and piperidine derivatives have been explored in drug design, particularly for their role in modulating enzyme activity.

N-Ethyloxolan-3-amine emerged as a specialized derivative in the 21st century, with research emphasizing its utility as a building block in organic synthesis. Its development aligns with broader trends in heterocyclic chemistry, where modifications to core rings enable tailored reactivity.

Position Within Oxolane Derivatives Taxonomy

Oxolane derivatives are cyclic ethers with diverse functional groups. N-Ethyloxolan-3-amine occupies a specific niche within this taxonomy:

CategoryExamplesKey Functional Groups
Parent OxolaneTetrahydrofuran (THF)Oxygen in a five-membered ring
Amine-SubstitutedN-Methyloxolan-3-amine, Oxolan-3-amineAmine groups at specific positions
Complex DerivativesN-Methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amineMultiple substituents, chiral centers

N-Ethyloxolan-3-amine distinguishes itself through its ethylamine substituent, which enhances steric bulk and basicity compared to smaller alkyl groups like methyl. This structural variation influences its reactivity in nucleophilic reactions and coordination chemistry.

Traditional amine alkylation represents the most established methodology for synthesizing N-ethyloxolan-3-amine and related tetrahydrofuran-containing amines. This approach relies on the nucleophilic substitution mechanism where primary or secondary amines react with alkyl halides or other electrophilic alkylating agents [1] [2].
The fundamental mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a carbon-nitrogen bond through an SN2 mechanism. For N-ethyloxolan-3-amine synthesis, this typically involves the reaction of tetrahydrofuran-3-amine with ethyl bromide or ethyl iodide under basic conditions [1] [3].

Reaction Conditions and Optimization

The traditional alkylation approach requires careful optimization of several parameters to achieve satisfactory yields and minimize over-alkylation. Typical reaction conditions involve temperatures ranging from 110 to 140°C with reaction times of 6 to 24 hours [4] [2]. The choice of base is critical, with potassium hydroxide and sodium hydroxide being commonly employed to neutralize the hydrogen halide byproduct and maintain the nucleophilic character of the amine [2].

One significant challenge in traditional amine alkylation is the tendency for over-alkylation, where the initially formed secondary amine product acts as a more nucleophilic species than the starting primary amine, leading to tertiary amine formation [3]. This phenomenon occurs because secondary amines typically exhibit higher nucleophilicity due to the electron-donating effects of alkyl substituents, with pKaH values approximately 1.5 units higher than primary amines [3].

Industrial Applications and Scalability

Despite its limitations, traditional amine alkylation remains highly viable for industrial-scale production due to its straightforward implementation and use of readily available starting materials [5] [6]. The method demonstrates excellent scalability from laboratory to commercial scale, with yields typically ranging from 70 to 99% when properly optimized [6] [7].

Industrial implementations often employ continuous flow reactors to better control reaction parameters and minimize over-alkylation. The use of excess amine (typically 2-5 equivalents) helps suppress tertiary amine formation, although this increases raw material costs and requires efficient recovery systems [7].

Novel Catalytic Reductive Amination Strategies

Catalytic reductive amination has emerged as a powerful alternative to traditional alkylation methods, offering superior selectivity and milder reaction conditions for the synthesis of N-ethyloxolan-3-amine derivatives [8] [9] [10].

Palladium-Catalyzed Systems

Palladium-based catalytic systems represent the most extensively studied approach for reductive amination of tetrahydrofuran derivatives. Research has demonstrated that 10% palladium on carbon (Pd/C) effectively catalyzes the reductive amination of tetrahydrofuran-3-one with ethylamine under mild conditions [11] [12]. The reaction proceeds through initial imine formation followed by in situ reduction using molecular hydrogen at atmospheric pressure [10] [13].

The mechanism involves the initial condensation of the ketone substrate with the amine to form an imine intermediate, which is subsequently reduced by the palladium catalyst in the presence of hydrogen gas. This approach avoids the over-alkylation issues associated with traditional methods since the imine intermediate is selectively reduced before it can undergo further reaction [9] [13].

Reaction conditions typically involve methanol as solvent at room temperature under 1 atmosphere of hydrogen pressure for 18 hours, achieving yields of 80-95% with excellent selectivity [11] [14]. The mild conditions make this approach particularly attractive for substrates containing sensitive functional groups [13].

Iridium and Rhodium Complexes

Recent developments have expanded the scope of catalytic reductive amination through the use of iridium and rhodium complexes. These catalysts demonstrate exceptional activity for the conversion of biomass-derived furan compounds to tetrahydrofuran amines with yields exceeding 98% [12] [15].

A notable advancement involves the use of Pd/Al2O3 catalysts for the transformation of furfural-derived ketones into tetrahydrofuran amines under remarkably mild conditions (25°C, 1 bar H2) with excellent yields exceeding 90% [12] [16]. This system utilizes ammonia or primary amines as nitrogen sources and molecular hydrogen as the reducing agent, providing a highly efficient route to THF-derived amines [15].

Hydrogen Borrowing Methodology

Iron-catalyzed direct alkylation represents an emerging approach that utilizes the hydrogen borrowing strategy [17] [18]. This methodology involves the temporary oxidation of alcohols to aldehydes or ketones, followed by imine formation and subsequent reduction using the initially borrowed hydrogen [18].

The process offers significant advantages in terms of atom economy, as water is the only byproduct. Iron catalysts have demonstrated the ability to facilitate the monoalkylation of anilines and benzyl amines with a wide range of alcohols, including the formation of nitrogen heterocycles through the use of diols [17].

Photoredox-Mediated Approaches

Photoredox catalysis has recently emerged as a promising strategy for amine synthesis, utilizing visible light to drive the reduction of imines to enantioenriched amines in aqueous solution [19]. This approach employs water-soluble variants of widely used photosensitizers such as [Ir(ppy)3] in the presence of cyclic imines to afford highly reactive α-amino alkyl radicals [19].

The methodology demonstrates excellent potential for sustainable synthesis, operating under mild conditions with high selectivity. When combined with enzymatic processes, this approach enables light-driven asymmetric synthesis of amines with excellent yields and enantioselectivity [19].

Stereoselective Synthesis Challenges

The stereoselective synthesis of N-ethyloxolan-3-amine presents several significant challenges that require specialized approaches and advanced catalytic systems [20] [21] [22].

Chiral Center Formation and Control

The formation of chiral centers in N-ethyloxolan-3-amine derivatives requires precise control over the stereochemical outcome of the reaction. Traditional approaches have relied on chiral auxiliaries and substrate-controlled reactions, which often require multiple synthetic steps and generate stoichiometric amounts of chiral waste [20] [23].

Modern asymmetric catalysis has provided more efficient solutions through the development of chiral ligands and organocatalysts that can induce high levels of enantioselectivity. For tetrahydrofuran amine synthesis, chiral phosphine ligands, N-heterocyclic carbenes, and chiral phosphoric acids have shown particular promise [22] [24].

The challenge of achieving high enantioselectivity (typically 85-99% ee) while maintaining good chemical yields represents an ongoing area of active research [22] [25]. Success in this area requires careful optimization of catalyst structure, reaction conditions, and substrate scope [26].

Diastereoselectivity Control

When multiple stereocenters are present in the target molecule, controlling diastereoselectivity becomes equally important. This challenge is particularly relevant for N-ethyloxolan-3-amine derivatives bearing additional substituents on the tetrahydrofuran ring [27] [28].

Substrate-controlled reactions have shown promise in achieving good diastereoselectivity (70-95% de), particularly when the existing stereochemistry in the tetrahydrofuran ring can direct the incoming nucleophile [27]. However, these approaches are often limited in scope and may not be applicable to all desired target structures [23].

Catalyst Development and Optimization

The development of effective catalysts for stereoselective amine synthesis requires sophisticated approaches including rational design and directed evolution [29] [30]. Protein engineering has emerged as a powerful tool for creating highly selective biocatalysts capable of accepting diverse substrates while maintaining excellent stereoselectivity [30].

Amine transaminases and amine dehydrogenases have been extensively engineered to expand their substrate scope and improve their catalytic efficiency [29] [30]. These engineered enzymes can achieve exceptional levels of enantioselectivity (often >99% ee) while operating under mild, environmentally friendly conditions [30].

Substrate Scope Limitations

One of the most significant challenges in stereoselective synthesis is the limited substrate scope of many catalytic systems [31]. While some catalysts may work exceptionally well for specific substrate classes, their application to structurally diverse targets often requires extensive optimization or complete catalyst redesign [25] [26].

Recent advances in catalyst design have focused on developing more robust systems with broader substrate tolerance [24] [32]. This includes the development of switchable catalysts that can provide access to either enantiomer of the product depending on the reaction conditions or catalyst configuration [19] [33].

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of N-ethyloxolan-3-amine requires comprehensive optimization of multiple factors to ensure economic viability, environmental sustainability, and consistent product quality [5] [34] [6].

Process Temperature and Energy Optimization

Temperature control represents a critical factor in industrial-scale synthesis, with significant implications for both reaction efficiency and energy consumption [5] [35]. For N-ethyloxolan-3-amine synthesis, reaction temperatures typically range from 25°C to 180°C depending on the chosen methodology [4] [2].

Lower temperature processes, such as those employing catalytic reductive amination, offer substantial advantages in terms of energy consumption and operational safety [13] [16]. The biomass-derived route operating at 25°C under 1 bar hydrogen pressure represents an ideal scenario for energy-efficient production [12] [16].

Conversely, traditional alkylation methods requiring temperatures of 110-140°C necessitate more sophisticated heating systems and energy management strategies [2] [5]. Industrial implementations often employ heat recovery systems and optimized reactor designs to minimize energy consumption while maintaining reaction efficiency [35].

Catalyst Loading and Recovery

Catalyst economics play a crucial role in industrial viability, particularly for processes employing precious metal catalysts [34] [7]. Typical catalyst loadings range from 0.1 to 10 mol%, with lower loadings being preferred for economic reasons [6].

Catalyst recovery and recycling systems are essential for industrial implementations using expensive catalysts such as palladium or iridium complexes [36] [35]. Advanced filtration and regeneration technologies enable multiple catalyst reuse cycles while maintaining activity and selectivity [36].

For heterogeneous catalysts, such as Pd/C, immobilization strategies allow for easy separation and reuse, making them particularly attractive for continuous flow processes [36] [7]. Flow reactor implementations can achieve consistent product quality while minimizing catalyst consumption [34].

Solvent Selection and Environmental Considerations

Solvent choice significantly impacts both process efficiency and environmental footprint [37] [6]. Green chemistry principles favor the use of environmentally benign solvents such as water, ethanol, or methanol over traditional organic solvents [16].

The development of aqueous-based processes for photoredox-mediated synthesis represents a significant advancement in environmental sustainability [19]. Similarly, the use of methanol as solvent in catalytic reductive amination provides a good balance between reaction efficiency and environmental acceptability [13].

Solvent recovery and recycling systems are crucial for minimizing waste generation and reducing operational costs [35]. Advanced distillation and purification technologies enable high-efficiency solvent recovery while maintaining product purity [6].

Scale-up Considerations and Quality Control

Maintaining reaction selectivity and product quality during scale-up represents one of the most critical challenges in industrial production [34] [7]. Factors that work well at laboratory scale may behave differently in large-scale reactors due to mixing limitations, heat transfer issues, and mass transport effects [6].

Continuous monitoring and control systems are essential for maintaining consistent product quality [35]. Real-time analytical techniques, including in-line spectroscopy and automated sampling systems, enable rapid detection and correction of process deviations [34].

The implementation of robust quality control systems ensures that the final product meets stringent pharmaceutical or chemical industry standards [7]. This includes comprehensive analytical testing, statistical process control, and validation of critical process parameters [6].

Cost-Effectiveness and Economic Viability

The overall economic viability of industrial-scale N-ethyloxolan-3-amine production depends on optimizing the balance between product quality, production costs, and market requirements [5] [6]. This includes considerations of raw material costs, energy consumption, catalyst expenses, waste treatment, and capital equipment requirements [7].

Life cycle assessments and techno-economic analyses provide valuable tools for evaluating different synthetic approaches and identifying optimization opportunities [35]. These analyses consider not only direct production costs but also environmental impact, regulatory compliance, and long-term sustainability [34].

XLogP3

0.2

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-16-2023

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